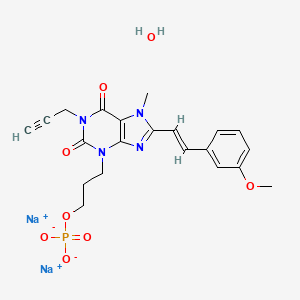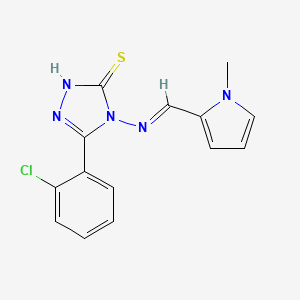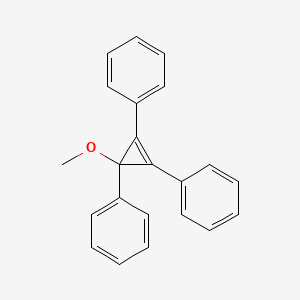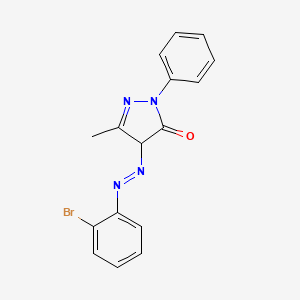![molecular formula C23H16ClNO4S2 B12040940 2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling with Furan Derivative: The thiazolidinone intermediate is then coupled with a furan derivative through a condensation reaction. This step often requires a catalyst such as palladium on carbon and is performed under inert atmosphere conditions.
Introduction of the Benzoic Acid Moiety: The final step involves the introduction of the benzoic acid group through a Friedel-Crafts acylation reaction. This step typically uses an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group in the benzoic acid moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly its ability to interact with various enzymes and receptors, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiazolidinone ring is particularly interesting due to its known biological activities.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which 2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazolidinone ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The furan and benzoic acid moieties may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid: This compound is unique due to the specific arrangement of its functional groups.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Furan Derivatives: Compounds with furan rings and various functional groups.
Benzoic Acid Derivatives: Compounds with benzoic acid moieties and different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone ring, a furan ring, and a benzoic acid moiety. This specific arrangement of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C23H16ClNO4S2 |
|---|---|
Molekulargewicht |
470.0 g/mol |
IUPAC-Name |
2-chloro-5-[5-[(Z)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H16ClNO4S2/c24-18-8-6-15(12-17(18)22(27)28)19-9-7-16(29-19)13-20-21(26)25(23(30)31-20)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,27,28)/b20-13- |
InChI-Schlüssel |
NWSIRTZGRAGTPQ-MOSHPQCFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)
![N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B12040875.png)
![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)




![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)


![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)
